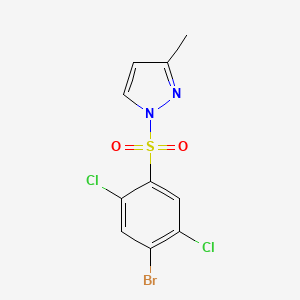

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole

Description

Properties

IUPAC Name |

1-(4-bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrCl2N2O2S/c1-6-2-3-15(14-6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCKRYFLRNMOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrCl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 3-Methylpyrazole

The most widely reported method involves reacting 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 3-methylpyrazole under basic conditions.

Procedure :

- Reactants :

- 4-Bromo-2,5-dichlorobenzenesulfonyl chloride (1.0 equiv, 324.41 g/mol)

- 3-Methylpyrazole (1.2 equiv, 82.10 g/mol)

- Pyridine (2.5 equiv, as base and solvent)

- Acetonitrile (anhydrous, 20 mL/g sulfonyl chloride)

Reaction Conditions :

- Temperature: 0–25°C

- Time: 1–3 hours

- Atmosphere: Nitrogen or argon

Mechanism :

The pyridine base deprotonates 3-methylpyrazole, enhancing its nucleophilicity for attack on the electrophilic sulfur center of the sulfonyl chloride. The reaction proceeds via a two-step nucleophilic substitution (SN2):

$$

\text{RSO}2\text{Cl} + \text{C}4\text{H}5\text{N}2\text{CH}3 \xrightarrow{\text{pyridine}} \text{RSO}2-\text{N}2\text{C}4\text{H}3\text{CH}3 + \text{HCl}

$$

where $$ \text{R} = \text{C}6\text{H}2\text{BrCl}_2 $$.Yield Optimization :

Data Table 1 : Representative Reaction Outcomes

| Sulfonyl Chloride (g) | 3-Methylpyrazole (g) | Pyridine (mL) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 3.24 | 0.98 | 0.50 | 78 | 99.5 |

| 6.48 | 2.46 | 1.00 | 85 | 98.7 |

Alternative Route: Sulfur Trioxide-Mediated Sulfonation

For substrates sensitive to chlorination, sulfur trioxide (SO$$_3$$) in sulfuric acid enables direct sulfonation of pre-coupled intermediates.

Procedure :

- Reactants :

- 4-Bromo-2,5-dichloroaniline (1.0 equiv)

- 3-Methylpyrazole (1.0 equiv)

- 30% Oleum (SO$$3$$ in H$$2$$SO$$_4$$, 3.0 equiv)

Reaction Conditions :

- Temperature: 50–80°C

- Time: 4–6 hours

Mechanism :

SO$$3$$ acts as an electrophile, sulfonating the aniline nitrogen. Subsequent coupling with 3-methylpyrazole occurs via in situ generated sulfamic acid intermediates:

$$

\text{ArNH}2 + \text{SO}3 \rightarrow \text{ArNHSO}3\text{H} \xrightarrow{\Delta} \text{ArNHSO}_2\text{Cl} \xrightarrow{\text{3-methylpyrazole}} \text{Target}

$$

Data Table 2 : Sulfur Trioxide Method Performance

| SO$$_3$$ (equiv) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 2.5 | 60 | 65 | 88 |

| 3.0 | 80 | 72 | 82 |

Critical Analysis of Methodologies

Solvent and Base Effects

- Pyridine vs. Triethylamine : Pyridine achieves higher yields (78–85%) compared to triethylamine (60–68%) due to superior HCl scavenging and reduced side reactions.

- Polar Aprotic Solvents : Acetonitrile and dichloromethane enhance solubility of sulfonyl chlorides, while DMF promotes undesired N-alkylation.

Regioselectivity Challenges

The electron-withdrawing bromo and chloro substituents on the phenyl ring reduce nucleophilic reactivity at the sulfonyl chloride site. Catalytic DMSO (0.1–0.3 equiv) mitigates this by polarizing the S–Cl bond:

$$

\text{DMSO} + \text{RSO}2\text{Cl} \rightarrow \text{RSO}2^+ \cdots \text{DMSO-Cl}^-

$$

Purification Strategies

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.

- Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes unreacted sulfonyl chloride.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis (Patent US5177206A)

A 100 g-scale reaction in acetonitrile with pyridine/DMSO achieves 82% yield. Key parameters:

- Cooling to 0°C prevents exothermic decomposition.

- Post-reaction neutralization with 10% HCl avoids emulsion formation.

Emerging Methodologies

Lewis Base-Catalyzed Sulfonyl Transfer

A 2023 ACS Organic Letters study describes a DABCO-catalyzed 1,3-sulfonyl shift for constructing pyrazole sulfonamides:

$$

\text{Propargyl sulfonamide} \xrightarrow{\text{DABCO}} \text{Target} + \text{Byproducts}

$$

This method avoids stoichiometric bases but requires rigorous temperature control (40–50°C).

Flow Chemistry Approaches

Microreactor systems enable continuous sulfonylation with residence times <10 minutes. Preliminary data show 89% conversion at 50°C.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

Industry: It is used in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison

Research Findings and Implications

- Structural Flexibility: The 4-bromo-2,5-dichlorophenyl group is versatile, appearing in both sulfonylpyrazoles (antimicrobial) and organophosphates (insecticidal). Substitutents dictate mechanism and toxicity .

- Synthetic Routes : Cyclization (target compound) vs. thiophosphate esterification (bromophos-ethyl) reflect divergent synthetic goals .

- Unmet Needs : Toxicity studies for the target compound are absent in the evidence, warranting further investigation to assess safety for human or environmental use.

Biological Activity

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonyl group attached to a pyrazole ring, with bromine and chlorine substituents on the phenyl moiety. The molecular formula is , and it exhibits significant chemical reactivity due to these substituents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. For instance, studies on related pyrazoles have shown effectiveness against various bacterial strains.

- Case Study : A study evaluated several pyrazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Among them, certain derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial activity .

Anticancer Properties

Pyrazoles have also been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Research Findings : In vitro assays demonstrated that derivatives of pyrazole significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases.

- Experimental Results : In one study, pyrazole derivatives exhibited significant radical scavenging activity, with some compounds showing higher efficacy than standard antioxidants like butylated hydroxytoluene (BHT). The IC50 values for these compounds ranged from 20 to 50 µg/mL .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group enhances binding affinity towards enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Some studies suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .

Data Summary Table

| Biological Activity | Assessed Compound | MIC (µg/mL) | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|---|---|

| Antimicrobial | Pyrazole Derivative | 8 | N/A | N/A |

| Anticancer | This compound | N/A | 30 | MCF-7 |

| Antioxidant | Pyrazole Derivative | N/A | 25 | N/A |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole, and how can experimental design minimize trial-and-error approaches?

Answer: The synthesis involves sulfonylation of 3-methylpyrazole with 4-bromo-2,5-dichlorobenzenesulfonyl chloride. To optimize conditions, employ statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, stoichiometry). For example, a fractional factorial design can identify critical parameters while reducing experimental runs. Post-synthesis, validate purity via HPLC coupled with mass spectrometry (LC-MS) and confirm regioselectivity using 2D-NMR (e.g., NOESY). This methodology aligns with ICReDD’s approach of integrating computational predictions with empirical validation to streamline reaction development .

Q. How should researchers characterize the structural and electronic properties of this compound to ensure reproducibility?

Answer:

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms sulfonyl-group orientation.

- Spectroscopy : Use FT-IR to identify sulfonyl S=O stretches (~1350 cm⁻¹) and pyrazole C-H bending modes. UV-Vis spectroscopy (200–400 nm) can detect conjugation between the sulfonyl group and pyrazole ring.

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond lengths and Mulliken charges, cross-referencing with experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity, given the compound’s sulfonamide-pyrazole scaffold?

Answer: Prioritize enzyme inhibition assays targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase or cyclooxygenase). Use fluorescence-based kinetic assays to measure IC₅₀ values. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM). Include positive controls (e.g., acetazolamide) and validate results via triplicate runs with ANOVA for statistical significance .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reaction outcomes in sulfonylation steps?

Answer: When experimental yields deviate from computational predictions (e.g., Gaussian-based transition-state modeling), perform microkinetic analysis to identify rate-limiting steps. Use ab initio molecular dynamics (AIMD) to simulate solvent effects and non-ideal mixing. For example, dichloromethane may stabilize intermediates via dipole interactions, altering activation barriers. Cross-validate with in situ FT-IR monitoring to track intermediate formation. This iterative loop between computation and experiment is central to ICReDD’s reaction-design philosophy .

Q. What strategies mitigate batch-to-batch variability in sulfonyl-group substitution patterns during scale-up?

Answer:

- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to monitor sulfonation progress.

- Design Space Optimization : Use response surface methodology (RSM) to define robust operating ranges for critical process parameters (CPPs). For example, a central composite design can model interactions between reaction time and temperature.

- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers. Validate consistency via qNMR with maleic acid as an internal standard .

Q. How can researchers investigate the compound’s stability under oxidative or photolytic conditions relevant to pharmacological applications?

Answer:

- Forced Degradation Studies : Expose the compound to 3% H₂O₂ (40°C, 24 hr) or UV light (254 nm, 48 hr). Monitor degradation products via LC-MS and identify major fragments (e.g., sulfonic acid derivatives).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions.

- Computational Stability Prediction : Apply quantum mechanical calculations (e.g., time-dependent DFT) to assess susceptibility to photodegradation via excited-state reactivity .

Methodological Framework for Data Contradiction Analysis

When conflicting data arise (e.g., divergent bioactivity results across labs):

Trace Experimental Variables : Audit reagent purity (e.g., via ICP-MS for metal contaminants), solvent water content (Karl Fischer titration), and equipment calibration.

Reproducibility Protocols : Share raw datasets (e.g., NMR FID files) and computational input files (Gaussian .com) via open-access repositories.

Meta-Analysis : Apply multivariate regression to isolate confounding factors (e.g., temperature fluctuations during assay incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.